molecular formula C24H28N2O6 B2940126 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 618423-10-2

5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2940126
CAS No.: 618423-10-2
M. Wt: 440.496
InChI Key: QQKXJPWVJDDBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a complex substitution pattern. Its core structure includes:

  • A pyrrol-2-one ring substituted at positions 1, 3, 4, and 3.
  • A 2,5-dimethoxyphenyl group at position 4.
  • A 2-(dimethylamino)ethyl chain at position 1.
  • A 3-hydroxy group at position 2.
  • A 3-methoxybenzoyl moiety at position 3.

Properties

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-25(2)11-12-26-21(18-14-17(31-4)9-10-19(18)32-5)20(23(28)24(26)29)22(27)15-7-6-8-16(13-15)30-3/h6-10,13-14,21,27H,11-12H2,1-5H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDGAGPETFKPJO-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one, also known by its chemical formula C23H26N2O5, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • Predicted Boiling Point : 592.1 ± 50.0 °C
  • Density : 1.245 ± 0.06 g/cm³
  • pKa : 4.50 ± 1.00

These properties suggest that the compound has a stable structure suitable for various biological interactions.

Research indicates that this compound functions as a potent antagonist for the N-formyl peptide receptor 1 (FPR1). FPR1 is involved in several inflammatory processes and immune responses. The compound's ability to inhibit human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells highlights its potential in modulating immune responses .

Anticancer Properties

A study identified the compound as part of a broader screening for anticancer agents. It demonstrated significant inhibitory effects on cancer cell lines, suggesting that it may interfere with pathways critical for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis of similar pyrrole compounds has shown that modifications at specific positions can enhance or diminish biological activity. For instance, the presence of hydrophobic groups at certain positions was found to be crucial for FPR1 antagonist activity .

Study on Neutrophil Activity

In a pivotal study, various analogs of the compound were tested for their ability to inhibit FPR-dependent signaling in neutrophils. The results indicated that compounds similar to this compound effectively reduced inflammatory responses in vitro, suggesting a potential therapeutic application in treating inflammatory diseases .

Antioxidant Activity

While the primary focus has been on its role as an FPR1 antagonist, preliminary studies also indicate antioxidant properties that may contribute to its overall therapeutic profile. This dual action could provide benefits in conditions characterized by oxidative stress alongside inflammation .

Data Summary Table

PropertyValue
Molecular FormulaC23H26N2O5
Molecular Weight410.46 g/mol
Boiling Point592.1 ± 50.0 °C
Density1.245 ± 0.06 g/cm³
pKa4.50 ± 1.00
FPR1 Antagonist ActivityPotent
Anticancer ActivitySignificant inhibition
Antioxidant ActivityPreliminary evidence

Comparison with Similar Compounds

5-[4-(Dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Key Structural Differences :

  • Position 5 substituent: 4-(Dimethylamino)phenyl (vs. 2,5-dimethoxyphenyl in the target compound).
  • Position 1 substituent: 3-(Dimethylamino)propyl chain (vs. 2-(dimethylamino)ethyl).
  • Position 4 substituent : 4-Ethoxy-2-methylbenzoyl (vs. 3-methoxybenzoyl).

Implications :

  • The 4-ethoxy-2-methylbenzoyl group may enhance lipophilicity compared to the 3-methoxybenzoyl group.
  • The propyl chain at position 1 could alter solubility or steric interactions with biological targets.

5-[4-(Benzyloxy)-3-methoxyphenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-2,3-dihydrobenzofuran-5-carbonyl)-1H-pyrrol-2-one

Key Structural Differences :

  • Position 5 substituent : 4-(Benzyloxy)-3-methoxyphenyl (vs. 2,5-dimethoxyphenyl).
  • Position 1 substituent: 2-(Diethylamino)ethyl (vs. 2-(dimethylamino)ethyl).
  • Position 4 substituent : 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl (vs. 3-methoxybenzoyl).

Implications :

  • The diethylamino group (vs. dimethylamino) could alter basicity and membrane permeability.

Structural and Functional Comparison Table

Feature Target Compound Compound in Compound in
Position 1 Substituent 2-(Dimethylamino)ethyl 3-(Dimethylamino)propyl 2-(Diethylamino)ethyl
Position 4 Substituent 3-Methoxybenzoyl 4-Ethoxy-2-methylbenzoyl 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl
Position 5 Substituent 2,5-Dimethoxyphenyl 4-(Dimethylamino)phenyl 4-(Benzyloxy)-3-methoxyphenyl
Key Functional Groups Methoxy, hydroxy, dimethylamino Ethoxy, methyl, dimethylamino Benzyloxy, diethylamino, benzofuran
Potential Solubility Moderate (polar groups) Lower (longer alkyl chain) Variable (benzofuran may reduce solubility)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.